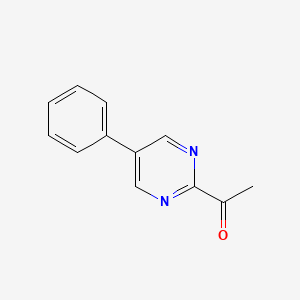

1-(5-Phenylpyrimidin-2-yl)ethanone

Description

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1-(5-phenylpyrimidin-2-yl)ethanone |

InChI |

InChI=1S/C12H10N2O/c1-9(15)12-13-7-11(8-14-12)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

PFNGSJDHNOHJRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(C=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Method

A common route to the pyrimidine ring involves the cyclocondensation of benzaldehyde, urea, and malononitrile or related compounds under reflux conditions in solvents such as toluene or ethanol. For example, phenylmalondialdehyde hydrate reacts with urea in the presence of acid catalysts like p-toluenesulfonic acid, refluxed with a Dean-Stark apparatus to remove water and drive the reaction forward. This yields 5-phenylpyrimidin-2(1H)-one intermediates with moderate yields (~40%).

Use of Guanidine Hydrochloride

Another approach involves reacting chalcone derivatives with guanidine hydrochloride in ethanol under basic conditions (NaOH) to form 2-aminopyrimidines, which can be further functionalized. Microwave-assisted heating improves reaction times and yields compared to conventional reflux.

Introduction of the Ethanone Group at 2-Position

The ethanone (acetyl) substituent at the 2-position of the pyrimidine ring can be introduced through several methods:

Alkylation and Subsequent Functional Group Transformation

Starting from 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine derivatives, alkylation with methyl iodide in alcoholic KOH yields methylthio-substituted intermediates. These intermediates undergo further reactions, such as reflux with phosphorus oxychloride and aromatic amines, to form key intermediates that can be converted to ethanone derivatives.

Reaction with Acetyl-Containing Amines

Representative Synthetic Procedures

Alternative Synthesis via Carbonyldiimidazole (CDI) Activation

In some synthetic schemes, intermediates bearing pyrimidine rings are reacted with carbonyldiimidazole (CDI) in acetonitrile in the presence of imidazole to activate carbonyl groups, followed by purification steps including extraction and silica gel chromatography. This method is useful for preparing intermediates leading to substituted ethanones on pyrimidine rings.

Purification and Characterization

Typical purification involves solvent evaporation under vacuum, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and silica gel column chromatography. Final products are often crystallized from ethanol or ethyl acetate to obtain pure white solids.

Summary Table of Key Preparation Methods

Research Findings and Optimization

- Microwave-assisted synthesis reduces reaction times significantly while maintaining or improving yields compared to conventional heating.

- The use of phosphorus oxychloride enables efficient chlorination facilitating subsequent amine substitution to introduce ethanone groups.

- Acid catalysis with p-toluenesulfonic acid and Dean-Stark apparatus optimizes water removal, driving cyclocondensation to completion.

- Purification via silica gel chromatography ensures removal of side products and unreacted starting materials, critical for obtaining high-purity target compounds.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenylpyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine N-oxides, while reduction can produce 1-(5-Phenylpyrimidin-2-yl)ethanol .

Scientific Research Applications

1-(5-Phenylpyrimidin-2-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 1-(5-Phenylpyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For instance, it can act as an inhibitor of cyclin-dependent kinases, thereby affecting cell cycle regulation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Electronic and Steric Influences

- 1-(2-Aminopyrimidin-4-yl)ethanone (): The amino group at the 2-position enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the phenyl-substituted target compound.

- 1-(2-Methoxypyrimidin-5-yl)ethanone (): The methoxy group introduces electron-donating effects, stabilizing the pyrimidine ring electronically. This contrasts with the electron-withdrawing acetyl group in the target compound, which may lower the ring’s basicity .

Pyridine vs. Pyrimidine Derivatives

- 1-(5-Methylpyridin-2-yl)ethanone (): Pyridine’s single nitrogen atom reduces ring aromaticity compared to pyrimidine, lowering dipole moments and altering solubility. The methyl group enhances hydrophobicity, which may limit aqueous solubility compared to phenylpyrimidinyl analogs .

- 1-(5-Chloro-2-methyl-4-pyridinyl)ethanone (): Chlorine’s electronegativity increases reactivity toward electrophilic substitution, a property less pronounced in pyrimidine derivatives due to their dual nitrogen atoms .

Substituent Size and Reactivity

- 1-(2,4,6-Trimethylphenyl)ethanone vs. 1-(2,4,6-Triisopropylphenyl)ethanone (): Bulkier isopropyl groups hinder catalytic transfer hydrogenation efficiency, emphasizing how substituent size in the target compound’s phenyl group could influence synthetic accessibility or catalytic interactions .

Data Tables: Structural and Physicochemical Comparisons

*Theoretical values inferred from analogs.

Key Research Findings

Synthetic Accessibility: Pyrimidine-based ethanones are often synthesized via condensation reactions (e.g., Biginelli method for tetrahydropyrimidinones, ) or functionalization of preformed heterocycles (). The target compound’s phenyl group may necessitate palladium-catalyzed cross-coupling for introduction .

Reactivity Trends : Electron-withdrawing groups (e.g., acetyl in the target compound) deactivate the pyrimidine ring toward electrophilic substitution, whereas electron-donating groups (e.g., methoxy in ) enhance reactivity .

Biological Relevance : While the target compound’s bioactivity is unreported, fluorinated analogs () and halogenated derivatives () show enhanced pharmacokinetic profiles, suggesting avenues for structure-activity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.